1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chlorophenyl)-1H-tetrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCSWYRVIMNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)NN=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359020 |

Source

|

| Record name | Fentrazamide Metabolite solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98377-35-6 |

Source

|

| Record name | 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98377-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098377356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentrazamide Metabolite solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazole-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tetrazolone moieties are recognized as valuable bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1] This document details two robust synthetic pathways, provides step-by-step experimental protocols, and outlines a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained to provide researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of Tetrazolones

The tetrazole ring system is a cornerstone in modern medicinal chemistry, primarily due to its ability to act as a non-classical bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's lipophilicity, membrane permeability, and resistance to metabolic degradation. The tetrazolone scaffold, specifically the 5-tetrazolinone ring, retains these favorable properties while offering unique electronic and steric attributes.

The target molecule, this compound (CAS No. 98377-35-6), is a substituted tetrazolone that serves as a key building block in the synthesis of more complex pharmacologically active agents.[2] Its structure combines the stable tetrazolone core with a sterically demanding and electronically modified 2-chlorophenyl group, making its efficient synthesis and unambiguous characterization critical for downstream applications.

Synthetic Strategies and Mechanistic Insights

Two primary, industrially relevant methods for the synthesis of this compound are presented. The choice between them often depends on the availability and stability of the starting materials.

Method A: Direct [3+2] Cycloaddition of 2-Chlorophenyl Isocyanate

This is the most direct route, involving a [3+2] cycloaddition reaction between an isocyanate and an azide source.

-

Causality & Rationale: This method is favored for its atom economy and straightforward execution. The reaction leverages the high reactivity of the isocyanate functional group toward nucleophilic attack by the azide ion. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the isocyanate carbon, making it more electrophilic and accelerating the rate of cycloaddition.[3][4] The reaction proceeds through a transient acyl azide intermediate which rapidly cyclizes to form the stable tetrazolone ring.

Method B: Two-Step Synthesis via 2-Chlorophenylisocyanide Dichloride

This alternative pathway is employed when the corresponding isocyanate is either unavailable or difficult to handle. It proceeds through a stable, isolable intermediate.

-

Causality & Rationale: This route first involves the reaction of 2-chlorophenylisocyanide dichloride with sodium azide to form 1-(2-chlorophenyl)-5-chlorotetrazole.[5][6] This intermediate is quantitatively formed and can be isolated. The subsequent step is a simple hydrolysis of the 5-chloro substituent under basic conditions (e.g., using aqueous sodium hydroxide) to yield the final tetrazolone product. This two-step process offers a high degree of control and often results in very high purity material.[5][6]

Experimental Protocols

Critical Safety Precautions

WARNING: Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Contact with acid liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[7] All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid using metal spatulas to handle solid sodium azide.[7] Quench any residual azide with sodium nitrite solution before disposal.

Protocol 1: Synthesis via 2-Chlorophenyl Isocyanate (Method A)

This protocol is adapted from established patent literature.[3]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous N,N-dimethylformamide (DMF, 9 mL).

-

Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride (0.2 g) portion-wise, ensuring the temperature remains below 10 °C.

-

Azide Addition: Add sodium azide (1.95 g) to the mixture. Stir the resulting suspension at 70-75 °C for 15 minutes under an argon atmosphere.

-

Isocyanate Addition: Slowly add 2-chlorophenyl isocyanate (4.71 g) to the reaction mixture.

-

Reaction: Maintain the temperature at 70-75 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of ice (50 g) and water (200 mL) containing sodium nitrite (1 g).

-

Acidification & Extraction: Acidify the aqueous mixture with concentrated hydrochloric acid until a positive test is observed with potassium iodide-starch paper. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by silica gel flash column chromatography (eluent: n-hexane:ethyl acetate = 2:1) to yield the pure product.

Protocol 2: Synthesis via 2-Chlorophenylisocyanide Dichloride (Method B)

This protocol is based on the two-step synthesis described in patent literature.[5]

Step 1: Synthesis of 1-(2-chlorophenyl)-5-chlorotetrazole

-

Reaction Setup: In a round-bottom flask, dissolve sodium azide (0.65 g) in water (3.5 mL).

-

Addition: With vigorous stirring, add a solution of 2-chlorophenylisocyanide dichloride (2.09 g) in acetone (8 mL).

-

Reaction: Heat the mixture to 50 °C and stir for 15 minutes. Then, heat the mixture to reflux for an additional 30 minutes. The intermediate product often precipitates upon cooling.

Step 2: Hydrolysis to this compound

-

Hydrolysis: To the reaction mixture containing the intermediate, add an aqueous solution of sodium hydroxide (~45%, 13 g) and water (6.5 mL).

-

Heating: Heat the mixture to 110 °C. The reaction is exothermic and the temperature may rise to 115 °C.

-

Cooling & Precipitation: After the initial reaction subsides (approx. 3-5 minutes), cool the mixture to room temperature and add 20 mL of water.

-

Purification: Extract any insoluble impurities with toluene (10 mL). Adjust the pH of the aqueous solution to ~1 with hydrochloric acid.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A standard analytical workflow should be employed.

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value |

| Molecular Formula | C₇H₅ClN₄O[2] |

| Molecular Weight | 196.59 g/mol [2] |

| Appearance | Colorless or off-white solid[5] |

| Melting Point | 122 - 125.5 °C[3][5] |

| Mass Spec (EI-MS) | M⁺ peak at m/z 196; [M+2]⁺ peak at m/z 198 (~33% intensity) |

| ¹H NMR | Aromatic protons (4H, multiplet), N-H proton (1H, broad singlet) |

| ¹³C NMR | Aromatic carbons (6 signals), Carbonyl carbon (1 signal, ~155 ppm) |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1720 (C=O stretch), ~1600 (C=C stretch) |

Detailed Spectroscopic Interpretation

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M⁺ to [M+2]⁺ peak ratio of approximately 3:1 is expected, confirming the presence of a single chlorine atom in the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. The spectrum is expected to show a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the tetrazolone ring. A broad absorption in the region of 3200 cm⁻¹ is indicative of the N-H bond stretching. Aromatic C=C stretching vibrations will appear around 1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.

-

¹H NMR: The spectrum will be dominated by signals from the four protons on the 2-chlorophenyl ring, typically appearing as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm). A broad singlet, which may be exchangeable with D₂O, will correspond to the N-H proton of the tetrazolone ring. Its chemical shift can be highly variable depending on solvent and concentration.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons and one signal in the downfield region (δ ~155 ppm) for the carbonyl-like carbon of the tetrazolone ring.

-

| Analysis | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.8 ppm (m, 4H) | Signals corresponding to the four protons on the substituted phenyl ring. |

| N-H Proton | δ > 10 ppm (br s, 1H) | Acidic proton on the tetrazole ring; signal is typically broad and downfield.[8] | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 140 ppm (6 signals) | Six unique carbon environments in the 2-chlorophenyl substituent. |

| C=O Carbon | δ ~155 ppm (1 signal) | Characteristic chemical shift for the carbonyl carbon within the tetrazolone ring.[9] | |

| IR (cm⁻¹) | N-H Stretch | ~3200 (broad) | Stretching vibration of the N-H bond, often broadened by hydrogen bonding. |

| C=O Stretch | ~1720 (strong, sharp) | Confirms the presence of the carbonyl group in the five-membered ring. | |

| C=C Aromatic | ~1600, ~1475 | Characteristic stretching vibrations of the phenyl ring. |

Conclusion

The synthesis of this compound can be reliably achieved via two primary methods: direct cycloaddition from the corresponding isocyanate or a two-step hydrolysis from a 5-chlorotetrazole intermediate. Both routes offer high yields and produce material of sufficient purity for applications in drug discovery and development. Rigorous characterization using a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy is mandatory to confirm the structure and purity of the final compound. This guide provides the necessary procedural details and analytical benchmarks to empower researchers to confidently synthesize and validate this important heterocyclic building block.

References

- Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH.

- Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone. CN1060474C.

- Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone. US5633387A.

- Synthesis of tetrazoles via isocyanide-based reactions. RSC Publishing.

- Synthesis of tetrazole-containing isoindolines 21.

- Process for the production of 1-substituted-5(4H)-tetrazolinones.

- This compound. PubChem.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. [Source not provided].

- 1-Phenyl-1,2-dihydro-5H-tetrazol-5-one | C7H6N4O | MD Topology | NMR. [Source not provided].

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- Process for the production of 1-substituted-5(4H)-tetrazolinones.

- Please advise me on the reactions and safety of working with azides in Curtius rearrangement? | ResearchGate.

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5ClN4O | CID 135475583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0638561B1 - Process for the production of 1-substituted-5(4H)-tetrazolinones - Google Patents [patents.google.com]

- 4. EP0638561A1 - Process for the production of 1-substituted-5(4H)-tetrazolinones - Google Patents [patents.google.com]

- 5. CN1060474C - Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone - Google Patents [patents.google.com]

- 6. US5633387A - Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. growingscience.com [growingscience.com]

Spectroscopic Blueprint of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one: A Technical Guide for Structural Elucidation

Introduction: The Structural Significance of a Substituted Tetrazolone

In the landscape of modern medicinal chemistry and drug development, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have emerged as crucial pharmacophores due to their bioisosteric relationship with carboxylic acids and their metabolic stability.[1] This guide focuses on the detailed spectroscopic analysis of a specific, yet representative, member of this class: 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one. With the molecular formula C₇H₅ClN₄O and a molecular weight of 196.59 g/mol , the precise characterization of this molecule is fundamental to understanding its chemical behavior and potential biological activity.[2]

This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our objective is to provide a self-validating framework for the spectroscopic analysis of this compound and, by extension, other related tetrazolone derivatives.

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns, and Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic structure of the molecule.

Molecular Structure and Analytical Workflow

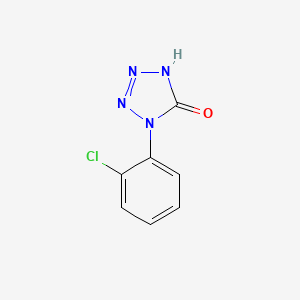

The molecule consists of a tetrazolone ring substituted at the N1 position with a 2-chlorophenyl group. The inherent asymmetry of the substituted phenyl ring and the distinct functionalities of the tetrazolone moiety give rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

A logical workflow is essential for the comprehensive analysis of this molecule. The proposed workflow ensures that each analytical step builds upon the previous one, leading to an unambiguous structural confirmation.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

Introduction

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one, a significant metabolite of the tetrazolinone herbicide Fentrazamide, represents a class of heterocyclic compounds of interest in agrochemical and pharmaceutical research.[1][2] The tetrazolone core is a recognized bioisostere for carboxylic acids, offering potential for modulated biological activity and improved pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed, field-proven methodologies for its synthesis and in-depth characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this molecule in their work.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 4-(2-chlorophenyl)-1H-tetrazol-5-one | [4] |

| CAS Number | 98377-35-6 | [4][5] |

| Molecular Formula | C₇H₅ClN₄O | [4][5] |

| Molecular Weight | 196.59 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)Cl)N2C(=O)NN=N2 | [6] |

| InChI Key | NTLCSWYRVIMNEI-UHFFFAOYSA-N | [4] |

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various systems, from environmental fate to biological interactions.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Pale tan solid | [7] |

| Melting Point | 123-125 °C | [7] |

| XLogP3 | 2.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis of this compound

The synthesis of the title compound has been described in patent literature.[7][8] A common and effective method involves the hydrolysis of a 5-chloro-tetrazole precursor. The causality behind this experimental choice lies in the reactivity of the 5-chloro substituent, which is a good leaving group, facilitating nucleophilic substitution by hydroxide.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from established patent literature.[7]

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Materials:

-

1-(2-chlorophenyl)-5-chlorotetrazole

-

Sodium hydroxide (NaOH)

-

Water

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of 1-(2-chlorophenyl)-5-chlorotetrazole (12.9 g) in water (6.5 ml) is prepared.

-

To this, an aqueous solution of sodium hydroxide (13 g, approx. 45% w/w) is added.

-

The mixture is heated to 110 °C. An exothermic reaction may cause the temperature to rise to approximately 115 °C.

-

After the initial reaction subsides (approx. 3 minutes), the reaction mixture is cooled to room temperature.

-

Water (20 ml) is added to the cooled mixture.

-

Insoluble materials are extracted with toluene (10 ml).

-

The pH of the aqueous layer is adjusted to 1 with hydrochloric acid, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with water, and dried to yield a pale tan solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chlorophenyl group, likely in the range of 7.0-8.0 ppm. The N-H proton of the tetrazolone ring will likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the chlorophenyl ring and the carbonyl carbon of the tetrazolone ring (expected around 150-160 ppm).

Protocol for NMR Spectroscopic Analysis:

-

Dissolve approximately 5-10 mg of the compound in 0.6 ml of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C=O stretch: A strong absorption band around 1700-1750 cm⁻¹.

-

C=N and N=N stretches: Absorptions in the fingerprint region (1400-1600 cm⁻¹).

-

C-Cl stretch: An absorption in the lower frequency region (600-800 cm⁻¹).

Protocol for IR Spectroscopic Analysis (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 196/198 (due to ³⁵Cl and ³⁷Cl isotopes) is expected. Common fragmentation pathways for tetrazoles involve the loss of N₂ (28 Da) or HN₃ (43 Da).

Protocol for Mass Spectrometric Analysis (ESI-MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and decomposition profile of a compound.

Diagram 2: Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Protocol for DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information on thermal stability and decomposition temperatures.

Protocol for TGA Analysis:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Protocol for Single-Crystal X-ray Diffraction:

-

Grow single crystals of the compound suitable for X-ray analysis, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

-

Process the diffraction data and solve the crystal structure using appropriate software.

Safety and Handling

Based on GHS classifications, this compound may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses).

Conclusion

This compound is a compound with relevance in the field of agrochemicals. While its basic physicochemical properties are known, a comprehensive experimental characterization is not yet publicly available. This guide has summarized the existing knowledge and provided detailed, actionable protocols for researchers to fully characterize this molecule. The application of these methodologies will enable a deeper understanding of its properties and potential applications.

References

-

PubChem. This compound. [Link]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem., 2015, 68, 133–137.

-

Fentrazamide (Ref: BAY YRC 2388). AERU - University of Hertfordshire. [Link]

- Process for the production of 1-substituted-5(4H)-tetrazolinones. EP0638561B1.

- Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone. CN1060474C.

- Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone. US5633387A.

-

Fentrazamide. PubChem. [Link]

-

1-(2-Chlorophenyl)-5-(2-iodophenyl)tetrazole. PubChem. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 5-((2- CHLOROPHENYL) (1 PHENYL-1H-TETRAZOL-5-YL) METHYL)-4, 5,6,7- TETRAHYDROTHIENO [3,2-C] PYRIDINE DERIVATIVES. ResearchGate. [Link]

-

1-(3-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one. PubChem. [Link]

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 2022, 27(13), 4104.

-

A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. [Link]

-

1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one. Pharmaffiliates. [Link]

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 2008, 5(2), 25-29.

Sources

- 1. Fentrazamide (Ref: BAY YRC 2388) [sitem.herts.ac.uk]

- 2. Fentrazamide | C16H20ClN5O2 | CID 3081363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5H-Tetrazol-5-one, 1,2-dihydro- [smolecule.com]

- 4. This compound | C7H5ClN4O | CID 135475583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 98377-35-6 CAS MSDS (FENTRAZAMIDE METABOLITE 1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. crescentchemical.com [crescentchemical.com]

- 7. US5633387A - Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone - Google Patents [patents.google.com]

- 8. CN1060474C - Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone - Google Patents [patents.google.com]

Biological Activity of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one Derivatives: A Framework for Discovery and Evaluation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrazole ring is a foundational scaffold in medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisosteric replacement for carboxylic acids.[1] This guide focuses on the derivatives of a specific, yet underexplored core structure: 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one. While this parent molecule is known as a metabolite of the herbicide Fentrazamide, its derivatives hold significant, untapped potential for therapeutic applications.[2] This document serves as a technical framework for researchers and drug development professionals, outlining the synthesis, characterization, and systematic evaluation of these derivatives for antimicrobial, anticancer, and anti-inflammatory activities. We provide not just protocols, but the strategic rationale behind experimental choices, empowering research teams to unlock the therapeutic promise of this chemical class.

The Tetrazole Scaffold: A Privileged Structure in Drug Design

The five-membered, nitrogen-rich tetrazole ring is a recurring motif in numerous FDA-approved drugs. Its prominence stems from a combination of metabolic stability, a planar structure, and electronic properties that allow it to act as a non-classical bioisostere of the carboxylic acid group, enhancing lipophilicity and cell membrane permeability.[3] The broader class of tetrazole derivatives has demonstrated a vast spectrum of biological activities, including well-documented antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic effects.[3][4][5] The this compound core provides a robust starting point for creating diverse chemical libraries, where modifications can be systematically introduced to probe structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Synthesis and Characterization: Building the Chemical Library

The foundation of any drug discovery program is the ability to synthesize and characterize a diverse set of derivatives. The synthesis of 1,5-disubstituted tetrazoles is a well-established field, often relying on cycloaddition reactions.

Rationale for Derivatization

The goal of derivatization is to explore how different functional groups at various positions on the core scaffold influence biological activity. By modifying the phenyl ring or introducing substituents at other positions, we can modulate properties like:

-

Lipophilicity: Affecting cell permeability and target engagement.

-

Electronic Effects: Influencing binding interactions with target proteins.

-

Steric Hindrance: Dictating the orientation and fit within a binding pocket.

-

Hydrogen Bonding Capacity: Creating or disrupting key interactions with biological targets.[6]

General Synthetic Pathway

A common and efficient method for creating 1,5-disubstituted tetrazoles involves the reaction of a nitrile with sodium azide.[7][8] This approach is highly versatile and can be adapted for a wide range of starting materials.

Caption: General workflow for the synthesis of tetrazole derivatives.

Protocol: General Synthesis of 1-Aryl-3-methyl-1H-pyrazole-4-carbonitrile to Tetrazole

This protocol is adapted from established methods for converting nitriles to tetrazoles, a key step in creating pyrazole-tetrazole hybrids which can be conceptually applied here.[7]

Causality: The use of sodium azide and a Lewis acid catalyst like ammonium chloride in a polar aprotic solvent (DMF) facilitates the [3+2] cycloaddition reaction between the azide anion and the carbon of the nitrile group, which is the core bond-forming strategy for creating the tetrazole ring.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor aryl nitrile (1.0 equivalent) in dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (NaN₃, 1.5 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrazole derivative.[3]

Structural Elucidation

Confirmation of the synthesized structures is critical. Standard spectroscopic methods must be employed:

-

Infrared (IR) Spectroscopy: To confirm the disappearance of the nitrile peak (~2200 cm⁻¹) and the appearance of N-H and C=N stretching characteristic of the tetrazole ring.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the proton and carbon environments of the final structure.[9][10]

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[9]

Investigation of Antimicrobial and Antifungal Activity

The tetrazole scaffold is present in several commercial antibiotics (e.g., Cefamandole, Ceftezole), highlighting its potential in combating microbial infections.[4] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[4]

Experimental Workflow for Antimicrobial Screening

Caption: A tiered workflow for evaluating antimicrobial activity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Causality: This broth microdilution method provides a more precise measure of potency than diffusion assays. By systematically decreasing the compound concentration, we can pinpoint the threshold required for efficacy, which is a critical parameter for drug development.

-

Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 200 µL of the test compound (at a starting concentration, e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation: Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this standardized inoculum to wells 1 through 11.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]

Data Presentation: Antimicrobial Activity

Results should be tabulated for clear comparison.

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| STD-Cipro | - | 4 | 2 | N/A |

| STD-Fluco | - | N/A | N/A | 2 |

| CPT-001 | 4-Fluoro | 8 | 16 | 32 |

| CPT-002 | 4-Nitro | 16 | 32 | 16 |

| CPT-003 | 3,4-Dichloro | 4 | 8 | 64 |

Standard Drugs: Ciprofloxacin (Cipro), Fluconazole (Fluco). N/A: Not Applicable.

Investigation of Anticancer Potential

Many heterocyclic compounds, including tetrazoles, exhibit cytotoxic activity against cancer cell lines.[9][11] Potential mechanisms include the inhibition of tubulin polymerization, disruption of cell signaling pathways, or induction of apoptosis.[1][12]

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro anticancer activity.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Causality: This assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the tetrazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, using dose-response curve analysis.

Data Presentation: Cytotoxicity

| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. HeLa (Cervical) |

| STD-Dox | - | 0.8 | 1.2 | 1.0 |

| CPT-001 | 4-Fluoro | 15.2 | 25.8 | 18.4 |

| CPT-002 | 4-Nitro | 5.6 | 8.1 | 9.5 |

| CPT-003 | 3,4-Dichloro | 28.1 | 35.4 | 31.2 |

Standard Drug: Doxorubicin (Dox).

Assessment of Anti-inflammatory Properties

Pyrazole and tetrazole derivatives have been reported to possess anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes or by preventing the denaturation of proteins in inflammatory processes.[13][14] An initial, cost-effective screen is the albumin denaturation assay.[15][16]

Protocol: In Vitro Anti-inflammatory Activity by Albumin Denaturation Assay

Causality: Inflammation can lead to protein denaturation. A compound that can prevent heat-induced denaturation of a protein like albumin demonstrates potential to protect tissues from inflammation-induced damage. This assay provides a simple, direct measure of this protective capability.[16][17]

-

Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% aqueous egg albumin solution, 2.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of the test compound (e.g., 100-500 µg/mL).[18]

-

Control: A control solution with distilled water instead of the test compound is also prepared. Diclofenac sodium can be used as a standard reference drug.[14]

-

Incubation: Incubate all mixtures at 37°C for 15 minutes.[18][19]

-

Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[19]

-

Cooling & Measurement: After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity

| Compound ID | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |

| STD-Diclo | 250 | 85.6% |

| CPT-001 | 250 | 65.2% |

| CPT-002 | 250 | 42.8% |

| CPT-003 | 250 | 71.5% |

Standard Drug: Diclofenac Sodium (Diclo).

Conclusion and Future Directions

This guide provides a comprehensive, technically-grounded framework for exploring the biological activities of this compound derivatives. By systematically synthesizing a library of analogues and evaluating them through the tiered screening workflows detailed herein, researchers can efficiently identify promising lead compounds.

Active "hits" from these in vitro screens should be subjected to further investigation, including:

-

Mechanism of Action Studies: To identify the specific molecular targets (e.g., enzyme inhibition assays, molecular docking).[4]

-

Lead Optimization: To refine the chemical structure for improved potency and reduced off-target effects.

-

In Vivo Efficacy Studies: To validate the findings in relevant animal models of infection, cancer, or inflammation.[20]

-

Toxicology and ADME Profiling: To assess the safety and pharmacokinetic properties of the most promising candidates.[4]

The 1-(2-chlorophenyl)-tetrazol-5-one scaffold represents a promising starting point for the development of novel therapeutics, and a disciplined, hypothesis-driven approach as outlined here is paramount to realizing its full potential.

References

- Wang, B., Qi, X., Zhang, W., Wang, K., Li, W., & Zhang, Q. (n.d.). Synthesis of 1-(2H-tetrazol-5-yl)

- Kaushik, N., Kumar, N., & Kumar, A. (2016). Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole.

- (n.d.). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PubMed Central.

- (n.d.). This compound. PubChem.

- Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (n.d.).

- (2020, October 23).

- (2017, October 26). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. SciSpace.

- (n.d.). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)

- (n.d.).

- (n.d.).

- (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. КиберЛенинка.

- (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.

- (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.

- (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L.

- (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

- (n.d.). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PubMed Central.

- (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions.

- (n.d.).

- (2019, June 15).

- (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central.

-

(n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][21]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H5ClN4O | CID 135475583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 8. nanomedicine-rj.com [nanomedicine-rj.com]

- 9. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. journalajrb.com [journalajrb.com]

- 16. jddtonline.info [jddtonline.info]

- 17. researchgate.net [researchgate.net]

- 18. cetjournal.it [cetjournal.it]

- 19. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising strategy towards the development of C–N linked bistetrazolate energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

Authored by a Senior Application Scientist

Abstract

The tetrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere of the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] This guide focuses on a specific, yet under-researched derivative, this compound. While the definitive mechanism of action for this compound remains to be fully elucidated, this document synthesizes the broad pharmacological context of tetrazole derivatives to propose putative mechanisms and provides a comprehensive, technically detailed roadmap for their experimental validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[4][5] Their structural and electronic properties make them effective mimics of carboxylic acids, a feature that has been successfully exploited in the design of numerous therapeutic agents.[1][2] The tetrazole ring is metabolically robust and can participate in a variety of non-covalent interactions with biological targets, making it a privileged scaffold in drug discovery.[6][7][8] Derivatives of tetrazole have demonstrated a wide spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[5][9][10]

This guide turns the scientific lens on this compound, a compound whose specific biological functions are not yet extensively documented. By examining the established activities of structurally related tetrazoles, we can formulate credible hypotheses about its mechanism of action and design a rigorous experimental strategy to uncover its therapeutic promise.

Compound Profile: this compound

A clear understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C7H5ClN4O | [11] |

| Molecular Weight | 196.59 g/mol | [11] |

| IUPAC Name | This compound | [11] |

| CAS Registry Number | 98377-35-6 | [12] |

| Computed XLogP3 | 2.3 | [11] |

| GHS Hazard Statement | May cause an allergic skin reaction (H317), Harmful to aquatic life with long lasting effects (H412) | [11] |

The presence of a chlorophenyl group suggests that the compound's reactivity may be enhanced in substitution reactions.[13] The XLogP3 value indicates moderate lipophilicity, which is often favorable for cell membrane permeability.

Hypothesized Mechanisms of Action and Therapeutic Targets

Given the diverse bioactivities of tetrazole derivatives, this compound could potentially act through several mechanisms. Below, we explore the most plausible pathways based on existing literature for related compounds.

Anticancer Activity via Microtubule Destabilization

A number of tetrazole-containing compounds have been identified as potent anticancer agents.[6][7][8] One prominent mechanism is the disruption of microtubule dynamics, which is crucial for cell division.[14]

-

Causality: Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. Some tetrazole derivatives have been shown to bind to the colchicine-binding site of tubulin, inhibiting its polymerization.[14] The structural features of this compound may allow for similar interactions.

Caption: Hypothesized pathway for anticancer activity via microtubule destabilization.

Anti-inflammatory Activity

Certain tetrazole derivatives have exhibited anti-inflammatory properties.[5][9] This activity is often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Causality: The tetrazole ring, as a bioisostere of a carboxylic acid, can mimic the binding of arachidonic acid to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.

Antihypertensive Activity

The tetrazole moiety is a key component of several angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[9]

-

Causality: The acidic nature of the tetrazole ring allows it to interact with key residues in the angiotensin II type 1 (AT1) receptor, preventing the binding of angiotensin II and blocking its vasoconstrictive effects.

A Roadmap for Elucidating the Mechanism of Action: Experimental Protocols

To systematically investigate the true mechanism of action of this compound, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path from broad screening to specific target identification.

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol 1: In Vitro Cytotoxicity Screening

Objective: To determine if the compound exhibits cytotoxic effects against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, SGC-7901 - gastric) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture media.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the media with media containing the serially diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: Assess cell viability using an MTT or resazurin-based assay. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Self-Validation: The inclusion of a positive control with a known mechanism and IC50 ensures the assay is performing correctly. Consistent results across biological replicates will validate the findings.

Protocol 2: Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the polymerization of tubulin in a cell-free system.

Methodology:

-

Reagents: Obtain purified tubulin, GTP, and a tubulin polymerization buffer.

-

Assay Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations. Include a vehicle control (DMSO), a known inhibitor (e.g., colchicine or CA-4), and a known stabilizer (e.g., paclitaxel).[14]

-

Initiation: Add tubulin to each well to initiate the polymerization reaction.

-

Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled plate reader. An increase in absorbance indicates tubulin polymerization.[14]

-

Data Analysis: Plot the absorbance versus time for each condition. Compare the polymerization curves of the compound-treated samples to the controls to determine if it inhibits or enhances polymerization.

Self-Validation: The opposing effects of the known inhibitor and stabilizer controls provide clear benchmarks for interpreting the compound's activity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Methodology:

-

Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the cytotoxicity assay) with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the cells and stain with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Compare the cell cycle distribution of treated cells to untreated controls.

Self-Validation: A significant accumulation of cells in the G2/M phase would be consistent with the hypothesized microtubule-destabilizing mechanism and would validate the findings from the tubulin polymerization assay.

Data Interpretation and Pathway Analysis

The data generated from these experiments should be synthesized to build a cohesive narrative of the compound's mechanism of action.

| Experimental Outcome | Interpretation | Next Steps |

| Potent cytotoxicity against cancer cells | The compound has anticancer potential. | Proceed with target identification assays. |

| Inhibition of tubulin polymerization | The compound is a microtubule destabilizer. | Perform cell cycle analysis to confirm G2/M arrest. Conduct molecular docking studies with the colchicine binding site of tubulin. |

| Accumulation of cells in G2/M phase | The compound disrupts mitosis, likely through effects on the microtubule cytoskeleton. | Correlate with tubulin polymerization data. Investigate downstream markers of apoptosis (e.g., caspase activation). |

| No significant cytotoxicity or tubulin effects | The primary mechanism is likely not related to anticancer activity via microtubule disruption. | Pursue anti-inflammatory or antihypertensive assays based on the broader activities of tetrazoles. |

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be definitively established, this guide provides a scientifically rigorous framework for its investigation. By leveraging the known pharmacology of the broader tetrazole class, we have hypothesized plausible mechanisms and detailed a series of protocols to test these hypotheses. The proposed workflow, from broad phenotypic screening to specific target-based assays, offers a clear and efficient path to elucidating the biological activity of this compound. The successful identification of a validated mechanism of action will be the critical first step in unlocking the therapeutic potential of this compound and paving the way for its further preclinical and clinical development.

References

-

Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868. [Link]

-

Bentham Science Publishers. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science. [Link]

-

Bentham Science Publisher. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. ResearchGate. [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 5-((2-CHLOROPHENYL) (1 PHENYL-1H-TETRAZOL-5-YL) METHYL)-4, 5,6,7- TETRAHYDROTHIENO [3,2-C] PYRIDINE DERIVATIVES. ResearchGate. [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one. National Center for Biotechnology Information. [Link]

-

Zhou, H., & Wang, Z. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(6), 7578–7613. [Link]

-

Semantic Scholar. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Semantic Scholar. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports, 8(1), 1698. [Link]

-

CAS Common Chemistry. (n.d.). This compound. CAS. [Link]

-

Vovk, M. V., et al. (2020). Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas and R1-tetrazolo[1,5-c]quinazolin-5(6H)-ones. Molecules, 25(18), 4242. [Link]

-

Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Khan-Ullah/9672776c53574d538f5f4b5952f40660634628f8)

-

ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7467–7530. [Link]

-

Beilstein-Institut. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1428–1437. [Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. vuir.vu.edu.au [vuir.vu.edu.au]

- 11. This compound | C7H5ClN4O | CID 135475583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. Buy 5H-Tetrazol-5-one, 1,2-dihydro- [smolecule.com]

- 14. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Tetrazole Compounds

Executive Summary

Tetrazole derivatives are a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This critical substitution enhances key pharmacological properties such as lipophilicity and metabolic stability, leading to improved potency and bioavailability.[2][3][4] The significance of the tetrazole scaffold is underscored by its presence in over 20 FDA-approved drugs, including blockbuster antihypertensives like Losartan and Valsartan, as well as antibacterial and antifungal agents.[2][5][6] Consequently, the development of efficient, safe, and versatile synthetic routes to novel tetrazole-containing compounds is a high-priority endeavor for researchers in drug discovery. This guide provides an in-depth exploration of both classical and contemporary synthetic methodologies, detailed experimental protocols, and a strategic workflow for the discovery of new tetrazole-based therapeutic agents.

The Tetrazole Moiety: A Privileged Scaffold in Drug Design

Physicochemical Properties and Bioisosteric Role

The tetrazole ring is a five-membered heterocycle with four nitrogen atoms and one carbon atom. Its defining feature in medicinal chemistry is its ability to act as a bioisosteric replacement for the carboxylic acid functional group.[7][8][9] The tetrazole ring's proton has a pKa value comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.[10][11] This anionic character is crucial for interacting with biological targets, often mimicking the binding of a carboxylate group.[12]

However, the tetrazole offers distinct advantages over a carboxylic acid. The negative charge of the tetrazolate anion is delocalized over the five-membered ring, resulting in a more lipophilic character compared to the corresponding carboxylate.[11][12] This increased lipophilicity can lead to better membrane penetration and improved oral bioavailability of drug candidates.[2][4] Furthermore, the tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group, enhancing the compound's in vivo stability.[2][13]

Therapeutic Significance: A Record of Clinical Success

The utility of the tetrazole ring is well-established in clinical practice. A multitude of FDA-approved drugs incorporate this moiety to treat a wide range of diseases.[2][14][15]

Table 1: Examples of FDA-Approved Tetrazole-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Losartan | Antihypertensive | Angiotensin II receptor blocker[2][12] |

| Valsartan | Antihypertensive | Angiotensin II receptor blocker[2] |

| Irbesartan | Antihypertensive | Angiotensin II receptor blocker[2] |

| Cefamandole | Antibacterial | Inhibits bacterial cell wall synthesis[2] |

| Tedizolid | Antibacterial | Protein synthesis inhibitor |

| Oteseconazole | Antifungal | Fungal-specific cytochrome P451 inhibitor[2] |

| Letrozole | Anticancer | Aromatase inhibitor |

These examples highlight the versatility of the tetrazole scaffold in achieving desired therapeutic outcomes across diverse biological targets.[2][16][17]

Synthetic Strategies for the Tetrazole Ring

The construction of the tetrazole ring can be achieved through several synthetic pathways. The choice of method depends on factors such as the availability of starting materials, desired substitution pattern, and scalability.

The Cornerstone: [3+2] Cycloaddition of Nitriles and Azides

The most fundamental and widely utilized method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an organonitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[1][7][18] This reaction forms the core of many synthetic campaigns due to its reliability and broad substrate scope.[19][20]

The reaction is often facilitated by catalysts that activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[21] Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids are commonly employed.[22]

The catalyzed reaction proceeds through the coordination of the catalyst to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. The azide ion then attacks the carbon, initiating a cyclization cascade that ultimately forms the stable aromatic tetrazole ring.[21][23][24]

Caption: Catalyzed [3+2] cycloaddition workflow for tetrazole synthesis.

This protocol describes a standard, reliable procedure for the synthesis of a model 5-substituted-1H-tetrazole using a zinc catalyst.

Materials:

-

Benzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Zinc(II) Chloride (ZnCl₂) (0.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc(II) chloride (0.5 eq).

-

Solvent Addition: Add DMF to the flask to achieve a nitrile concentration of approximately 1 M.

-

Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1M HCl. This step protonates the tetrazole and neutralizes any excess azide. Caution: Sodium azide is highly toxic, and acidification can produce toxic hydrazoic acid gas. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: Purify the crude product by recrystallization or column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis. The expected ¹³C NMR signal for the tetrazole carbon typically appears in the range of 155–160 ppm.[11][16]

Modern and Greener Synthetic Approaches

While the classical [3+2] cycloaddition is robust, concerns over the use of potentially explosive azides and harsh conditions have driven the development of more sustainable and efficient methods.[25]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, significantly improving efficiency and atom economy.[5][26][27] MCRs often start from readily available aldehydes instead of nitriles, broadening the accessible chemical space.[26]

-

Green Catalysts and Solvents: Research has focused on replacing traditional catalysts with more environmentally benign alternatives, such as copper and zinc complexes.[26][28] Nanomaterial-based catalysts are also gaining traction due to their high activity, selectivity, and recyclability.[29][30] The use of greener solvents like water or ionic liquids, or even solvent-free conditions, further enhances the sustainability of these syntheses.[31]

-

Enabling Technologies: Microwave and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient energy transfer.[31] Flow chemistry offers a safer and more scalable approach for handling hazardous reagents like azides.

Table 2: Comparison of Tetrazole Synthesis Methodologies

| Method | Key Advantages | Key Disadvantages | Typical Conditions |

| Classical [3+2] Cycloaddition | Well-established, broad scope[1][19] | Use of potentially hazardous azides, high temperatures[25] | NaN₃, Lewis/Brønsted Acid, DMF, 100-140 °C[22] |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, uses simple starting materials[26][27] | Can require complex catalyst systems | Aldehyde, NaN₃, Catalyst, 100-120 °C[26] |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields[31] | Specialized equipment required | Catalyst, Water or solvent-free, 100-150 °C[31] |

| Nanocatalyst-Mediated Synthesis | High activity, recyclability, mild conditions[29][30] | Catalyst preparation can be complex | Nanocatalyst, Green solvent (e.g., EtOH), 80 °C[29] |

Controlling Regioselectivity: The N-1 vs. N-2 Challenge

For 5-substituted tetrazoles, substitution can occur at either the N-1 or N-2 position of the tetrazole ring, leading to regioisomers with different physicochemical and biological properties.[32] The selective synthesis of a single regioisomer is a significant challenge in tetrazole chemistry.[33] Alkylation of the parent 5-substituted-1H-tetrazole often yields a mixture of N-1 and N-2 substituted products.[13] Strategies to achieve regioselectivity include:

-

Directed Synthesis: Using starting materials that pre-install the desired substituent.

-

Catalyst Control: Employing specific catalysts that favor the formation of one isomer over the other.[32]

-

Protecting Groups: Utilizing protecting group strategies to block one nitrogen position, allowing for selective functionalization of the other.

A Workflow for the Discovery of Novel Tetrazole Compounds

The discovery of a new drug is a systematic process that begins with a deep understanding of a disease and culminates in a clinically effective molecule. The unique properties of tetrazoles make them attractive scaffolds to incorporate within this discovery paradigm.

Caption: Iterative workflow for novel tetrazole-based drug discovery.

-

Target Identification and Validation: The process starts by identifying a biological target (e.g., an enzyme or receptor) that plays a crucial role in a disease.

-

Rational Design & Computational Modeling: With a validated target, computational tools are used to design tetrazole-containing molecules that are predicted to bind to the target. This often involves replacing a known carboxylic acid binder with a tetrazole bioisostere.

-

High-Throughput Synthesis: Using modern, efficient synthetic methods like MCRs and flow chemistry, a library of diverse tetrazole compounds is synthesized based on the computational designs.

-

Biological Screening: The synthesized library is screened against the biological target to identify "hits"—compounds that show the desired activity.

-

Lead Optimization: "Hits" are systematically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process, known as the Structure-Activity Relationship (SAR) study, is where the expertise of medicinal chemists is paramount.[3]

-

Preclinical Development: A candidate drug with a promising profile is selected for further testing in animal models before potentially moving into human clinical trials.

Conclusion and Future Perspectives

References

- Benchchem. Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds.

- Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole.

- ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.

- ResearchGate. Reaction mechanism for tetrazole via [3+2] cycloaddition.

- IRJMETS. REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE.

- PubMed Central. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date).

- PubMed Central. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

- A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions.

-